N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3,5-dichlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3,5-dichlorobenzamide” is a chemical compound of significant interest in scientific research. It is a thienopyridine , a class of compounds that contain a thiophene ring fused to a pyridine ring . The molecular formula of this compound is C20H21N3O5S .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string:CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
. This string represents the structure of the molecule in terms of the atoms present and the bonds between them.
Scientific Research Applications
Synthetic Chemistry Applications
Thieno[2,3-c]pyridines, a class related to the compound , are significant in the field of synthetic chemistry. These compounds are pivotal in creating complex molecules with potential therapeutic applications. For example, the chemistry of thienopyridines has been explored through various synthetic strategies to introduce C-substituents into the thieno[2,3-b]pyridine system, showcasing methods to manipulate these structures for further chemical synthesis (Klemm, Louris, & Muchiri, 1984). These methodologies are crucial for developing novel compounds with enhanced biological activities.
Antitumor and Antimicrobial Applications
Research into thieno[2,3-b]pyridine derivatives has shown some compounds exhibit significant antitumor and antimicrobial activities. This includes studies on compounds similar to N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3,5-dichlorobenzamide, highlighting the potential for these molecules in pharmacological applications. For instance, certain pyridine derivatives have been investigated for their inhibitory effects on tumor cell lines and their antimicrobial properties, suggesting a possible avenue for therapeutic research (Mohareb, Abdallah, & Abdelaziz, 2014).
Molecular Docking and In Vitro Screening
The evaluation of thieno[2,3-c]pyridine derivatives through molecular docking and in vitro screening further underscores their scientific research applications. These studies help predict the binding efficiency of these compounds to specific proteins, providing insights into their potential as drug candidates. Such research supports the development of new therapeutics, demonstrating the compounds' versatility in targeting various biological pathways (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
Properties
IUPAC Name |
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3,5-dichlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O2S/c1-9(23)22-3-2-13-14(7-20)17(25-15(13)8-22)21-16(24)10-4-11(18)6-12(19)5-10/h4-6H,2-3,8H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNCOKBNYRLEKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC(=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.